molecular formula C11H11F2NO2 B1489441 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid CAS No. 1342031-77-9

4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1489441
CAS No.: 1342031-77-9
M. Wt: 227.21 g/mol
InChI Key: ZDAQDZVRKLMPMX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine derivative featuring a 3,4-difluorophenyl substituent and a carboxylic acid group at position 3 of the pyrrolidine ring. The fluorine atoms enhance lipophilicity and metabolic stability, while the carboxylic acid group contributes to polarity and hydrogen-bonding interactions.

Properties

IUPAC Name

4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-9-2-1-6(3-10(9)13)7-4-14-5-8(7)11(15)16/h1-3,7-8,14H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAQDZVRKLMPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enantioselective Hydrogenation and Palladium-Catalyzed Coupling (Patent Method)

A patented method describes the preparation of halogen-aryl substituted pyrrolidine-3-carboxylic acids, including derivatives like this compound, via an enantioselective hydrogenation process combined with palladium-catalyzed cross-coupling reactions.

  • Key Steps:

    • The synthesis starts with a halogenated aryl precursor such as 1,2-difluoro-4-iodobenzene.
    • A palladium(0) catalyst, tetrakis(triphenylphosphine) palladium(0), is used to facilitate the coupling reaction with a pyrrolidine intermediate in tetrahydrofuran (THF) solvent.
    • The reaction is conducted at room temperature for several hours to achieve coupling.
    • Subsequent workup involves washing with aqueous ammonium iodide, sodium bicarbonate, and brine, followed by drying and purification via silica gel chromatography.
    • The product is isolated as a light yellow oil with a yield of approximately 76%.
    • Further steps include treatment with trifluoroacetic acid and base hydrolysis to remove protecting groups and convert intermediates into the desired carboxylic acid.
    • Final purification by acidification and filtration yields the target compound as a white solid with about 58% yield.
  • Advantages:

    • Moderate reaction conditions.
    • High enantiomeric purity and yield.
    • Economical and scalable for pharmaceutical intermediates.
Step Reagents/Conditions Outcome/Yield
Palladium-catalyzed coupling 1,2-Difluoro-4-iodobenzene, Pd(PPh3)4, THF, r.t., 3 h 76% yield of coupled intermediate
Deprotection and hydrolysis Trifluoroacetic acid, N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, NaOH, dioxane, r.t., 18 h 58% yield of target acid

This method is detailed in US Patent US8344161B2 and is specifically designed for halogen-aryl pyrrolidine carboxylic acids, including 3,4-difluorophenyl derivatives.

Asymmetric Nitrile Anion Cyclization Strategy

A highly efficient asymmetric synthesis approach involves a nitrile anion cyclization to form the pyrrolidine ring with excellent stereocontrol.

  • Synthetic Route Overview:
    • Starting from 2-chloro-1-(2,4-difluorophenyl)-ethanone, the substrate is prepared via:
      • Catalytic Corey-Bakshi-Shibata (CBS) asymmetric reduction to set stereochemistry.
      • Displacement of the chlorohydrin with tert-butylamine.
      • Conjugate addition of the secondary amine to acrylonitrile.
    • The key step is the 5-exo-tet nitrile anion cyclization, which forms the pyrrolidine ring and inverts the C-4 stereocenter, yielding a 1,3,4-trisubstituted chiral pyrrolidine.
    • Optimal reagents include diethyl chlorophosphate as the activating group and lithium hexamethyldisilazide as the base.
    • The cyclization proceeds with >95% yield and 94–99% enantiomeric excess.
    • The resulting trans-cis mixture undergoes epimerization and saponification to afford the pure trans-pyrrolidine carboxylic acid with >99.9% chemical and optical purity.
Step Reagents/Conditions Outcome/Yield/Enantiomeric Excess
CBS Asymmetric Reduction CBS catalyst, appropriate hydride source Sets stereochemistry
Chlorohydrin displacement tert-Butylamine Formation of amine intermediate
Conjugate addition Acrylonitrile Formation of cyclization substrate
Nitrile anion cyclization Diethyl chlorophosphate, LiHMDS, THF, low temperature >95% yield, 94–99% ee
Epimerization & saponification Base hydrolysis, controlled conditions Pure trans isomer, >99.9% purity

This method was published in The Journal of Organic Chemistry (2005) and offers a chromatography-free, practical asymmetric synthesis suitable for 3,4-difluorophenyl pyrrolidine carboxylic acids.

Boc-Protected Intermediate Synthesis and Functional Group Transformations

In industrial and laboratory settings, the synthesis of trans-1-(tert-butoxycarbonyl)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylic acid is commonly performed as an intermediate step toward the target acid.

  • General Procedure:

    • Formation of the pyrrolidine ring via cyclization of amines with aldehydes or ketones.
    • Introduction of the tert-butoxycarbonyl (Boc) protecting group using tert-butyl chloroformate and a base like triethylamine.
    • Installation of the 3,4-difluorophenyl substituent typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
    • Subsequent deprotection and hydrolysis yield the free carboxylic acid.
  • Reaction Types and Conditions:

Reaction Type Reagents/Conditions Purpose/Outcome
Cyclization Amines + aldehydes/ketones, acid/base catalysis Pyrrolidine ring formation
Boc Protection tert-Butyl chloroformate, triethylamine Protect amine functionality
Aryl Substitution Difluorophenyl halide, Pd catalyst Install difluorophenyl group
Deprotection Acidic conditions (e.g., TFA) Remove Boc protecting group
Hydrolysis Base (NaOH) followed by acidification Convert esters or nitriles to carboxylic acid
  • Industrial Considerations:
    • Optimization for scale-up includes continuous flow reactors and automated synthesis.
    • Stringent quality control ensures high purity and stereochemical fidelity.

This synthesis route is widely used for preparing intermediates in pharmaceutical development due to its versatility and scalability.

Comparative Summary of Preparation Methods

Method Key Features Yield (%) Enantiomeric Purity (%) Scalability Reference
Enantioselective hydrogenation + Pd-catalyzed coupling Economical, moderate conditions, high purity 58–76 High (not specified) Suitable for scale
Nitrile anion cyclization Chromatography-free, high ee, efficient >95 94–99 Practical for lab
Boc-protected intermediate route Versatile, industrially optimized Variable High (with control) Industrial scale

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a ligand for various receptors. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.

Medicine: The compound has been studied for its potential therapeutic applications, including its use as a precursor for drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of certain products.

Mechanism of Action

The mechanism by which 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations on the Phenyl Ring

4-(2,3-Difluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 2163529-09-5)
  • Structural Difference : Fluorine atoms at positions 2 and 3 of the phenyl ring instead of 3 and 3.
  • Impact : Altered steric and electronic properties may reduce receptor binding affinity compared to the 3,4-difluoro isomer. For example, in MCHR1 antagonists, the 3,4-difluoro configuration optimizes interactions with hydrophobic pockets .
(3R,4S)-4-(3,5-Difluorophenyl)pyrrolidine-3-carboxylic acid ()
  • Structural Difference : Fluorines at positions 3 and 5 of the phenyl ring.
  • Impact : Symmetrical substitution may reduce steric hindrance but could compromise target specificity due to differences in aromatic π-stacking interactions .
(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid ()
  • Structural Difference : Fluorines at positions 2 and 4; tert-butyl group at position 1.
  • The tert-butyl group increases steric bulk, which may hinder binding to compact active sites .

Functional Group Modifications

trans-Methyl 4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride ()
  • Structural Difference : Methyl ester instead of a free carboxylic acid; single fluorine at phenyl position 4.
  • Impact : The ester group lowers polarity, enhancing membrane permeability but requiring metabolic hydrolysis for activation. Reduced fluorination decreases lipophilicity compared to the 3,4-difluoro analog .
4-[(4-Bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid ()
  • Structural Difference : Bromophenylmethyl and trifluoromethyl substituents.
  • The bromine atom introduces a heavy atom effect, which may influence crystallinity and solubility .
Boc-Protected Analogs (Evidences 5, 13, 16)
  • Examples :
    • (3R,4S)-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid .
    • trans-1-Boc-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid .
  • Impact : The Boc group stabilizes the amine during synthesis but requires deprotection for biological activity. These derivatives are critical intermediates in peptide synthesis, offering controlled reactivity .

Pharmacological Relevance

MCHR1 Antagonists ()
  • Key Compounds : FE@SNAP (fluoroethylated) and SNAP-acid (precursor).
  • Comparison : The 3,4-difluorophenyl group in SNAP-acid is essential for receptor binding. Fluoroethylation (FE@SNAP) enhances lipophilicity, improving blood-brain barrier penetration, but may increase off-target effects .

Physicochemical Properties

Property 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic Acid 4-(2,3-Difluorophenyl) Analog (Ev12) Boc-Protected Derivative (Ev5)
LogP ~1.5–2.0 (estimated) ~1.3–1.8 ~2.5–3.0 (Boc increases LogP)
Solubility (aq.) Moderate (free acid) Higher (reduced fluorination) Low (Boc hydrophobicity)
pKa (COOH) ~3.5–4.0 Similar Similar

Biological Activity

4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a pyrrolidine ring substituted with a difluorophenyl group and a carboxylic acid moiety. The presence of fluorine atoms enhances lipophilicity and may influence the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrolidine derivatives, including this compound. These compounds have shown significant activity against various Gram-positive bacteria and fungi, which are critical in addressing the growing issue of antimicrobial resistance.

Table 1: Antimicrobial Activity Against Selected Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Klebsiella pneumoniae16 µg/mL
Candida auris32 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the minimum inhibitory concentrations (MIC) for various pathogens, indicating the compound's effectiveness against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anticancer activity. Studies utilizing human cancer cell lines have demonstrated that this compound can induce apoptosis and inhibit cell proliferation.

Case Study: A549 Lung Cancer Cells

A study involving A549 human lung cancer cells reported that treatment with this compound resulted in:

  • Cell Viability Reduction : A decrease in cell viability by approximately 50% at a concentration of 20 µg/mL after 48 hours.
  • Apoptotic Induction : Increased levels of apoptotic markers such as caspase-3 and PARP cleavage were observed.

These findings suggest that this compound could be further explored as a potential therapeutic agent in cancer treatment.

The biological activity of this compound is believed to stem from its ability to interact with specific enzymes or receptors involved in various signaling pathways. For example:

  • Enzyme Inhibition : The compound may inhibit key enzymes associated with bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Interaction with receptors involved in inflammatory responses could also contribute to its therapeutic effects.

Research Implications

The unique structure of this compound positions it as a valuable scaffold for the development of new drugs targeting multiple diseases. Its potential applications span across:

  • Antimicrobial Therapy : As a candidate for treating infections caused by resistant pathogens.
  • Cancer Treatment : As an agent that may enhance current therapies through its apoptotic effects.
  • Neurological Disorders : Due to its structural similarity to neurotransmitters, it may also hold promise in treating conditions like depression or anxiety.

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrrolidine derivatives typically involves multi-step strategies. A plausible route includes:

  • Step 1 : Condensation of 3,4-difluorobenzaldehyde with a pyrrolidine precursor (e.g., proline derivatives) via reductive amination or Pd-catalyzed cross-coupling .
  • Step 2 : Functionalization of the pyrrolidine ring using chiral auxiliaries or protecting groups (e.g., tert-butoxycarbonyl [Boc]) to control stereochemistry .
  • Step 3 : Carboxylic acid group introduction via oxidation or hydrolysis of esters.
    Optimization : Use high-purity reagents, monitor reactions with HPLC or LC-MS, and adjust solvent polarity (e.g., DMF for polar intermediates, toluene for cyclization) .

Q. How should researchers characterize the purity and stereochemistry of this compound?

  • Purity : Employ reversed-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times against known standards .
  • Stereochemistry : Use chiral chromatography or X-ray crystallography (if crystals are obtainable). For NMR, analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H and 13^13C spectra to confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (<1 ppm error) .

Q. What safety protocols are critical when handling fluorinated pyrrolidine derivatives?

  • PPE : Wear nitrile gloves (EN374 standard), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF) or fluorinated intermediates.
  • Waste Disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., kinases or proteases). The difluorophenyl group may enhance binding via hydrophobic interactions .
  • QSAR Analysis : Corrogate electronic (Hammett σ) and steric parameters (Taft constants) of the fluorophenyl moiety with activity data from analogs .

Q. What strategies resolve contradictory bioactivity data in in vitro assays?

  • Control Experiments : Test for off-target effects using knockout cell lines or competitive inhibitors.
  • Assay Variability : Standardize cell culture conditions (e.g., passage number, serum batch) and validate results across multiple assays (e.g., fluorescence-based vs. radiometric) .
  • Impurity Analysis : Characterize byproducts (e.g., via LC-MS) that may interfere with activity .

Q. How can researchers improve the aqueous solubility of this compound for pharmacokinetic studies?

  • Co-solvents : Use DMSO or cyclodextrins for in vitro assays. For in vivo, prepare prodrugs (e.g., ester derivatives) .
  • pH Adjustment : Ionize the carboxylic acid group at physiological pH (7.4) to enhance solubility .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?

  • Catalyst Selection : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for stereocontrol .
  • Process Monitoring : Implement inline FTIR or PAT (Process Analytical Technology) to track enantioselectivity during large-scale reactions .

Q. How does the difluorophenyl group influence metabolic stability compared to non-fluorinated analogs?

  • Metabolism Studies : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Fluorination typically reduces CYP450-mediated oxidation, prolonging half-life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
4-(3,4-Difluorophenyl)pyrrolidine-3-carboxylic acid

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